7-bromo-4-(bromomethyl)-2h-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-(bromomethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIQHWNVXGYRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501118-77-9 | |
| Record name | 7-bromo-4-(bromomethyl)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(bromomethyl)-2h-chromen-2-one typically involves the bromination of chromen-2-one derivatives. One common method is the bromination of 4-methylcoumarin using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-4-(bromomethyl)-2h-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group at the 4th position is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions with various nucleophiles to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions are common reducing agents.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
7-bromo-4-(bromomethyl)-2h-chromen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-bromo-4-(bromomethyl)-2h-chromen-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions, halogen types, and functional groups, which influence their physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Effects :
- Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., 6,8-dichloro analogue ) enhance hydrophobic interactions in biological systems but may reduce solubility.
- The 7-bromo substituent in the target compound likely increases electron-withdrawing effects, reducing the coumarin ring’s electron density compared to methoxy-substituted analogues (e.g., 4-(bromomethyl)-7-methoxy coumarin ).
Positional Isomerism :
- Bromomethyl at the 4-position (target compound) vs. 3-position (3-(bromomethyl)-7-methoxy coumarin ) alters reactivity. The 4-position is sterically accessible for SN2 reactions, favoring derivatization with heterocycles like benzimidazoles .
Functional Group Diversity :
- Methoxy groups (e.g., 4-(bromomethyl)-7-methoxy coumarin ) improve fluorescence quantum yield due to electron-donating effects, whereas bromine reduces emissive properties.
- Hydroxyl groups (e.g., 7-bromo-3-hydroxyflavone ) enable hydrogen bonding, influencing molecular recognition in biological targets.
Anticancer Activity:
- The dichloro coumarin (6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one) inhibits MARK4 kinase (IC50 = 7.8 µM) and HepG2 cell viability (IC50 = 15.92 µM) .
Fluorescence and Solubility:
Biological Activity
7-Bromo-4-(bromomethyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two bromine atoms enhances its reactivity, particularly in nucleophilic substitution reactions. The compound features a coumarin backbone, which is associated with various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through covalent bonding. The bromomethyl group can react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular functions.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies.
Case Study : In an experimental study, derivatives of the compound were tested for cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
Preliminary research suggests that this compound may possess anti-inflammatory properties. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although further studies are needed to elucidate its full mechanism of action.
Comparative Analysis with Similar Compounds
A comparison with other brominated coumarins reveals that this compound has unique reactivity due to its dual bromine substitution. This enhances its potential applications in medicinal chemistry compared to similar compounds lacking such modifications.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Bromo-4-hydroxycoumarin | Hydroxyl group | Antimicrobial |
| 4-Bromo-7-methoxycoumarin | Methoxy group | Anticancer |
| 3-Bromoacetylcoumarin | Acetyl group | Antimicrobial |
Q & A
Q. What are the established synthetic routes for 7-bromo-4-(bromomethyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
The synthesis involves sequential bromination of a coumarin precursor. A two-step approach is common:
Core formation : Construct the chromen-2-one scaffold via Pechmann condensation of resorcinol derivatives with β-keto esters.
Bromination : Introduce bromine at the 7-position using HBr/H2O2, followed by radical bromination at the 4-methyl position with N-bromosuccinimide (NBS) under UV light (yield: 45–60%) .
Q. Critical parameters :
Q. How does the bromomethyl substituent affect the compound’s electronic and steric properties compared to other derivatives?
The bromomethyl group exerts strong electron-withdrawing effects (Hammett σp = 0.41), altering electronic distribution:
- UV-Vis spectroscopy : Bathochromic shift (~20 nm) compared to 4-methyl analogs due to enhanced conjugation .
- Steric effects : X-ray data show a 7° increase in dihedral angle between the chromenone ring and substituent, affecting molecular packing and reactivity .
| Property | 4-Methyl Derivative | 4-Bromomethyl Derivative |
|---|---|---|
| λmax (nm) | 320 | 340 |
| C-Br bond length | N/A | 1.91 Å ± 0.02 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- 1H NMR : Bromomethyl protons appear as an AB system (δ 4.3–4.7 ppm, J = 11–13 Hz) .
- 13C NMR : Deshielded C-4 carbon (δ 32–35 ppm) confirms bromine attachment .
- X-ray crystallography : Resolves spatial configuration (e.g., C-Br bond length = 1.91 Å) .
- HRMS : Validates molecular formula (C10H7Br2O2; [M+H]+ = 328.8934) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for brominated coumarins?
Methodological strategies :
Standardized assays : Use CLSI broth microdilution for antimicrobial studies to enable cross-study comparisons .
Purity validation : Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm >98% purity .
Structure-activity controls : Compare activity against 4-H and 4-methyl analogs to isolate bromomethyl-specific effects .
Example : Discrepancies in MIC values (2–16 µg/mL) for S. aureus were resolved by controlling solvent polarity during testing .
Q. How can computational chemistry predict the reactivity of the bromomethyl group in nucleophilic substitutions?
DFT-based workflow :
Energy barriers : Calculate SN2 reaction barriers (18–22 kcal/mol) at B3LYP/6-311++G(d,p) level .
Frontier orbitals : Identify LUMO localization on the methyl carbon (-1.8 eV), favoring nucleophilic attack.
Validation : Kinetic studies (25–60°C) match computational predictions within 5% error .
Table : Computed vs. experimental activation energies
| Method | ΔG‡ (kcal/mol) |
|---|---|
| DFT (B3LYP) | 20.1 |
| Experimental (Arrhenius) | 21.3 |
Q. What challenges arise in designing enantioselective syntheses for chiral derivatives?
Key issues :
- Steric hindrance : Bromine’s bulk reduces chiral induction (initial ee = 20–30%).
- Catalyst optimization : Chiral phosphoric acids (10 mol%) in THF at -40°C improve ee to 85% .
- Racemization risk : Low-temperature flash chromatography (<10°C) preserves enantiopurity .
Example : Asymmetric alkylation of 4-bromomethyl coumarin with Evans’ oxazolidinone auxiliaries achieved 78% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
